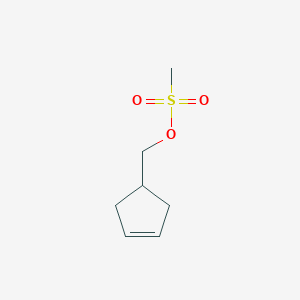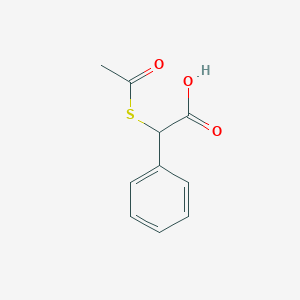![molecular formula C20H14F2N4O2 B2382931 N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941959-13-3](/img/structure/B2382931.png)
N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of organic compounds known as pyrazolopyridines, which are characterized by a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are a type of heterocyclic aromatic organic compound and have been found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of pyrazolopyridine derivatives often involves the introduction of functional groups to the pyrazole and pyridine rings . For example, the introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the pyrazolo[3,4-b]pyridine ring led to a large increase in biological activity .Molecular Structure Analysis
The molecular structure of pyrazolopyridines is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring . The exact structure of this compound would depend on the specific locations and orientations of the substituent groups.Chemical Reactions Analysis
The chemical reactions involving pyrazolopyridines would depend on the specific substituent groups present on the molecule. Generally, these compounds can undergo reactions typical of aromatic heterocycles .科学的研究の応用
Antiviral Applications
Many drugs, especially antiviral ones, have structural similarities with DNA bases such as adenine and guanine . Given the structural similarity of this compound to these bases, it could potentially be used in the development of antiviral drugs.
Anticancer Applications
The compound’s structural similarity to DNA bases also suggests potential applications in the development of anticancer drugs .
Antituberculosis Applications
Fused pyridine derivatives have been found in the structures of substances with antituberculosis activities . This suggests that the compound could potentially be used in the treatment of tuberculosis.
Antibacterial Applications
The compound could also have potential antibacterial applications, given that fused pyridine derivatives have been found in the structures of substances with antibacterial activities .
Antifungal Applications
Similarly, the compound could potentially be used in the development of antifungal drugs, as fused pyridine derivatives have been found in the structures of substances with antifungal activities .
Anti-inflammatory Applications
Fused pyridine derivatives have been found in the structures of substances with anti-inflammatory activities . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.
Antimalarial Applications
The compound could also have potential antimalarial applications, given that fused pyridine derivatives have been found in the structures of substances with antimalarial activities .
Improvement of Drug Properties
Another advantage of this group of compounds is their positive contribution to solubility, polarity, lipophilicity, and hydrogen bonding capacity properties of the compounds they are incorporated into . This suggests that the compound could potentially be used to improve the properties of other drugs.
将来の方向性
特性
IUPAC Name |
N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N4O2/c1-11-17-18(27)14(20(28)24-12-7-8-15(21)16(22)9-12)10-23-19(17)26(25-11)13-5-3-2-4-6-13/h2-9,11,14,17,19,23,25H,10H2,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWLZQVDGNQSRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(NCC(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)N(N1)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[4-(Prop-2-enoylamino)benzoyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B2382848.png)

![4-benzyl-2-[4-(3-methylbenzoyl)piperazin-1-yl]pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2382850.png)
![3-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2382852.png)
![3-(3-bromophenyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2382853.png)
![3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2382854.png)
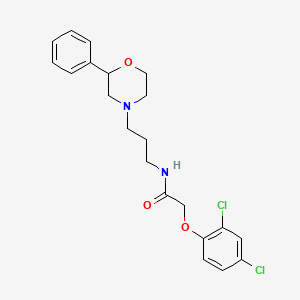
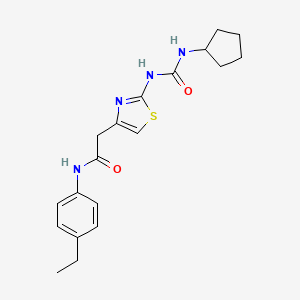
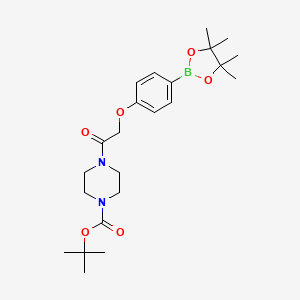
![(2Z)-2-[(3-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B2382864.png)
![(5Z)-3-(2-hydroxyphenyl)-5-[(3-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382868.png)

